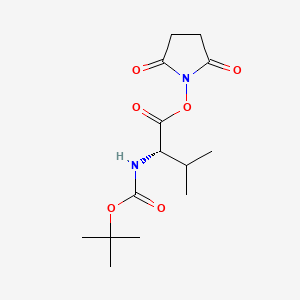

Boc-Val-OSu

Description

Significance of Active Esters in Organic Synthesis

In organic chemistry, an active ester is an ester functional group that is particularly susceptible to nucleophilic attack. wikipedia.org This heightened reactivity, compared to simple alkyl esters, is achieved by incorporating electronegative substituents in the alkoxy portion of the ester. wikipedia.org This activation makes them powerful acylating agents, especially for forming amide bonds through reaction with amines. wikipedia.org

N-hydroxysuccinimide (NHS) esters are a prominent class of active esters widely employed in various chemical disciplines, including peptide synthesis, bioconjugate chemistry, and the functionalization of materials. thieme-connect.com The NHS group is an excellent leaving group, facilitating the aminolysis reaction. rsc.org NHS esters of carboxylic acids are stable enough to be isolated, purified, and stored, often as crystalline solids, which is a significant advantage for their practical use in multi-step syntheses. wikipedia.orggoogle.com Their reaction with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, proceeds efficiently to form a stable amide linkage. nih.gov This reliability and efficiency have established active esters, particularly NHS esters, as invaluable tools for chemists. thieme-connect.commdpi.com

Historical Evolution of Amino Acid Protection and Activation Strategies

The synthesis of peptides, which are chains of amino acids linked by amide bonds, presents a significant chemical challenge. rsc.org A crucial aspect of successful peptide synthesis is the strategic use of protecting groups to temporarily block reactive functional groups, preventing unwanted side reactions. As early as the 1900s, chemists like Emil Fischer and Theodor Curtius used simple acyl groups such as formyl and benzoyl for Nα-amino protection. wiley-vch.de However, the harsh conditions required to remove these groups often led to the cleavage of the desired peptide bonds and could cause racemization, the loss of stereochemical integrity at the α-carbon. wiley-vch.de

A major breakthrough occurred in 1932 with the introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas, heralding the era of urethane-type protecting groups. wiley-vch.de This was followed by the development of the acid-labile tert-butyloxycarbonyl (Boc) group. publish.csiro.au These urethane-based groups were revolutionary because they could be removed under mild conditions that did not affect the peptide backbone, and they effectively suppressed racemization during the coupling step. rsc.orgwiley-vch.de

Parallel to the development of protecting groups was the advancement of carboxyl group activation methods. The "active ester" strategy, where an amino acid's carboxyl group is converted into a more reactive form prior to coupling, proved to be a highly effective method. rsc.org The use of N-hydroxysuccinimide to form stable, yet reactive, active esters was a significant step forward, offering a reliable method for peptide bond formation with minimal racemization. google.comrsc.org This combination of robust Nα-protection (like the Boc group) and reliable carboxyl activation (via an OSu ester) forms the foundation of many modern peptide synthesis strategies. researchgate.net

Overview of Boc-Val-OSu's Role in Modern Chemical Synthesis

This compound, or Boc-L-valine N-hydroxysuccinimide ester, is a direct embodiment of the principles of amino acid protection and activation. chemimpex.com It is an amino acid derivative where the Nα-amino group of L-valine is protected by a Boc group, and the carboxylic acid is activated as an N-hydroxysuccinimide ester. chemimpex.comguidechem.com This dual functionality makes it a versatile and widely used building block in peptide synthesis. chemimpex.com

The primary application of this compound is in the stepwise synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com In this methodology, the activated valine residue can be efficiently coupled to the free amino group of a growing peptide chain anchored to a solid support. chemimpex.com The Boc protecting group ensures the stability of the valine unit during the coupling reaction and is subsequently removed under acidic conditions to allow for the next amino acid to be added. organic-chemistry.org

Beyond standard peptide synthesis, this compound is utilized in the development of peptide-based therapeutics and in bioconjugation, where peptide fragments are attached to other molecules like proteins or drugs. chemimpex.comguidechem.com Its well-defined structure and predictable reactivity allow for precise and controlled modifications. chemimpex.com Recent research has also explored its use in more environmentally friendly synthesis methods, such as liquid-assisted ball-milling, to produce peptides with reduced reliance on toxic solvents. researchgate.net

Below are tables detailing the key properties and identifiers of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂O₆ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 314.33 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White powder/solid | chemimpex.comsigmaaldrich.com |

| Melting Point | 115 - 135 °C | chemimpex.com |

| Optical Rotation | [α]20/D = -38 ± 3° (c=2 in Dioxane) | chemimpex.comsigmaaldrich.com |

| Storage Temperature | ≤ -15°C | chemimpex.comsigmaaldrich.com |

Table 2: Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3392-12-9 | chemimpex.comsigmaaldrich.com |

| EC Number | 222-236-5 | sigmaaldrich.comsigmaaldrich.com |

| MDL Number | MFCD00037906 | chemimpex.comsigmaaldrich.com |

| PubChem Substance ID | 57647476 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | POBDBYGSGKMZPH-NSHDSACASA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBDBYGSGKMZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-12-9 | |

| Record name | NSC164060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boc Val Osu

Classical Approaches for N-Hydroxysuccinimide Ester Formation

Traditional methods for synthesizing Boc-Val-OSu are typically performed in organic solvents and rely on well-characterized coupling reagents. These approaches are robust and widely documented in chemical literature.

The most conventional method for preparing NHS esters utilizes a carbodiimide (B86325), with N,N'-dicyclohexylcarbodiimide (DCC) being a frequent choice. amerigoscientific.comwhiterose.ac.uk The reaction mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid of Boc-Val-OH. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is subsequently subjected to a nucleophilic attack by N-hydroxysuccinimide (NHS), yielding the desired this compound and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct. organic-chemistry.orgglobalresearchonline.net

The primary advantage of the DCC method is its high efficiency. However, it is not without drawbacks. The main side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which can be difficult to separate from the desired product. organic-chemistry.org Furthermore, the DCU byproduct, while mostly insoluble in common solvents like dichloromethane (B109758) (DCM) or ethyl acetate, often requires careful filtration for complete removal. globalresearchonline.net To minimize side reactions and potential racemization, additives such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed, which acts as an acyl transfer catalyst. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for DCC-Mediated Synthesis of Boc-Amino Acid-OSu Esters This table compiles typical conditions found in literature for the synthesis of Boc-protected amino acid NHS esters using DCC. Specific yields for this compound may vary.

| Parameter | Value/Condition | Source |

| Starting Materials | Boc-Val-OH, N-Hydroxysuccinimide (HOSu), DCC | researchgate.net |

| Stoichiometry | Typically 1:1:1 (Acid:HOSu:DCC) | researchgate.net |

| Solvent | Dichloromethane (DCM), Ethyl Acetate, Dioxane, DMF | globalresearchonline.netnih.govnih.gov |

| Temperature | 0°C to Room Temperature | thieme-connect.de |

| Reaction Time | 2 - 24 hours | nih.govthieme-connect.de |

| Byproduct | N,N'-Dicyclohexylurea (DCU) | organic-chemistry.org |

| Workup | Filtration of DCU, aqueous wash, crystallization | prepchem.com |

An alternative classical approach involves N,N'-disuccinimidyl carbonate (DSC) as the activating agent. google.comwikidot.com This method circumvents the use of carbodiimides and their associated byproducts. In this procedure, the carboxylic acid (Boc-Val-OH) reacts with DSC, typically in the presence of a base like pyridine (B92270) or triethylamine, in an appropriate solvent such as acetonitrile (B52724) or dimethylformamide (DMF). google.comnih.gov The reaction proceeds to form the this compound active ester, with N-hydroxysuccinimide and carbon dioxide as the only byproducts. wikidot.com

This pathway is considered milder and often leads to a cleaner reaction profile, as the byproducts are gaseous (CO2) and water-soluble (NHS), simplifying purification. wikidot.com The absence of DCU makes the workup significantly easier, often requiring just an aqueous extraction. wikidot.com DSC has been successfully used to generate the active ester of Boc-Valine in situ for subsequent peptide coupling reactions, demonstrating its efficiency. google.comnih.gov

Table 2: General Protocol for this compound Synthesis via DSC This table outlines a general procedure based on the literature for activating carboxylic acids with DSC.

| Parameter | Value/Condition | Source |

| Starting Materials | Boc-Val-OH, N,N'-Disuccinimidyl Carbonate (DSC) | google.comnih.gov |

| Base | Pyridine, Triethylamine | google.comnih.gov |

| Stoichiometry | ~1:1 (Acid:DSC) | google.com |

| Solvent | Acetonitrile, DMF | nih.govnih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | 2 - 6 hours | nih.govnih.gov |

| Byproducts | N-Hydroxysuccinimide (NHS), Carbon Dioxide (CO2) | wikidot.com |

| Workup | Aqueous wash, extraction with organic solvent | nih.gov |

Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Esterification

Emerging Green Chemistry Pathways for this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles are being applied to peptide synthesis. These emerging methodologies aim to reduce solvent use, minimize waste, and improve energy efficiency. digitellinc.comacs.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, has surfaced as a powerful green alternative to traditional solution-based synthesis. acs.org Techniques such as ball-milling and twin-screw extrusion apply energy to solid reactants, often in the absence of a solvent or with minimal amounts of a liquid grinding assistant (a technique known as LAG). chemistryviews.orgresearchgate.net

The synthesis of this compound can be adapted to these solvent-free or solvent-less conditions. For instance, the esterification can be performed by ball-milling Boc-Val-OH, N-hydroxysuccinimide, and a coupling reagent like DCC or DSC. researchgate.netrsc.org These reactions often proceed faster and with high efficiency compared to their solution-phase counterparts. rsc.org Mechanochemical activation can overcome solubility issues and enhance reaction rates, leading to a significant reduction in chemical waste and energy consumption. acs.orgchemistryviews.org Research has demonstrated the successful use of ball-milling for coupling pre-formed Boc-amino acid-OSu esters, indicating the compatibility of the compound with mechanochemical conditions. researchgate.net The direct synthesis of these esters via mechanochemistry is a logical and promising extension of this work. rsc.orgchemrxiv.org

Table 3: Conceptual Parameters for Mechanochemical Synthesis of this compound This table presents a conceptual framework for the green synthesis of this compound based on published mechanochemical peptide-related methodologies.

| Parameter | Value/Condition | Source |

| Apparatus | Planetary Ball Mill, Twin-Screw Extruder | chemistryviews.orgresearchgate.net |

| Reactants | Boc-Val-OH, N-Hydroxysuccinimide, Coupling Reagent (e.g., DCC, DSC) | researchgate.netrsc.org |

| Additives | Optional: Liquid-Assisted Grinding (LAG) with minimal ethyl acetate | researchgate.net |

| Base (if needed) | Inorganic base (e.g., NaHCO3) | researchgate.net |

| Temperature | Room Temperature to 40°C | chemistryviews.org |

| Reaction Time | Minutes to < 1 hour | chemistryviews.orgrsc.org |

| Advantages | Reduced solvent use, shorter reaction times, high yields, lower waste | acs.orgresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of Boc Val Osu

Nucleophilic Acyl Substitution in Amide Bond Formation

The primary reaction of Boc-Val-OSu in peptide synthesis is nucleophilic acyl substitution, where the amino group of an incoming amino acid or peptide attacks the activated carbonyl carbon of the this compound molecule. masterorganicchemistry.com This reaction results in the formation of a new peptide (amide) bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. masterorganicchemistry.com

The aminolysis of N-hydroxysuccinimide (NHS) esters, such as this compound, is a well-established method for forming amide bonds. amerigoscientific.com The reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary amine (from an amino acid or peptide) on the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate. masterorganicchemistry.commst.edu

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) moiety, which is a good leaving group. masterorganicchemistry.com

The N-hydroxysuccinimide (NHS) moiety is crucial for the reactivity of this compound. It functions as an activating group for the carboxyl function of the Boc-protected valine. NHS esters are considered highly reactive and are widely used in bioconjugation and peptide synthesis. amerigoscientific.comrsc.orgd-nb.info Their popularity stems from several advantageous properties:

High Reactivity: NHS esters are sufficiently reactive to couple efficiently with amines under mild conditions. amerigoscientific.com

Relative Stability: Compared to other activated esters, NHS esters exhibit good shelf stability and are less prone to premature hydrolysis, although hydrolysis is a competing reaction during aminolysis in aqueous environments. nih.govrsc.orgd-nb.info

Water-Soluble Byproduct: The N-hydroxysuccinimide byproduct is water-soluble, which can simplify purification processes in some synthetic strategies. amerigoscientific.comrsc.org

The reactivity of NHS esters like this compound allows for efficient peptide bond formation, making them valuable reagents in both solution-phase and solid-phase peptide synthesis. amerigoscientific.comrsc.org

Mechanism of Aminolysis of N-Hydroxysuccinimide Esters

Role of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of the valine residue. total-synthesis.comcreative-peptides.com Its primary function is to prevent the amino group from participating in unwanted side reactions during the peptide coupling step. organic-chemistry.org The Boc group is stable under the basic and nucleophilic conditions often employed in peptide synthesis, making it compatible with various coupling strategies. total-synthesis.comorganic-chemistry.org

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). libretexts.orgsigmaaldrich.comjk-sci.com The deprotection mechanism proceeds as follows:

Protonation: The oxygen atom of the Boc carbonyl group is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Formation of a Carbocation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and yielding the free amine of the amino acid or peptide. masterorganicchemistry.comcommonorganicchemistry.com

The liberated tert-butyl cation can potentially alkylate sensitive residues, so scavengers are sometimes added to the deprotection mixture to trap this reactive species. organic-chemistry.org

A key advantage of the Boc protecting group is its orthogonality with other classes of protecting groups used in peptide synthesis. numberanalytics.com Orthogonality means that one type of protecting group can be selectively removed in the presence of another by using different chemical conditions. organic-chemistry.org

The Boc group's acid lability provides an orthogonal strategy to:

Fmoc (9-fluorenylmethoxycarbonyl) group: The Fmoc group is base-labile and is removed by treatment with a mild base like piperidine. total-synthesis.comnumberanalytics.comthermofisher.com This Boc/Fmoc orthogonality is a cornerstone of many solid-phase peptide synthesis (SPPS) strategies, allowing for the selective deprotection of either the N-terminus or side chains. numberanalytics.comiris-biotech.de

Cbz (benzyloxycarbonyl) group: The Cbz group is typically removed by catalytic hydrogenation. total-synthesis.com

Side-chain protecting groups: Many side-chain protecting groups are based on benzyl (B1604629) (Bzl) or tert-butyl (tBu) ethers, esters, or carbamates. thermofisher.com While Boc is acid-labile, many tBu-based side-chain protecting groups also exhibit acid sensitivity, requiring careful selection of deprotection conditions to ensure selectivity. iris-biotech.de The Boc/Bzl strategy, however, is not strictly orthogonal as both can be sensitive to acidic conditions, albeit to different degrees. iris-biotech.de

This orthogonality allows for complex peptide synthesis, including the incorporation of modified amino acids and the synthesis of branched or cyclic peptides. organic-chemistry.orgnumberanalytics.com

Mechanism of Boc Deprotection in Peptide Synthesis

Stereochemical Integrity in this compound Coupling Reactions

Maintaining the stereochemical integrity of the chiral α-carbon of the valine residue during peptide bond formation is critical to ensure the biological activity of the final peptide. Racemization, the loss of stereochemical purity, is a potential side reaction during the activation and coupling of amino acids. bachem.comresearchgate.net

Urethane-protected amino acids, such as Boc-valine, are generally considered to be resistant to racemization during coupling reactions. bachem.com The electron-donating nature of the urethane (B1682113) group disfavors the formation of an oxazolone (B7731731) intermediate, which is a primary pathway for racemization. wiley-vch.de However, the risk of racemization is never zero and can be influenced by several factors, including the coupling reagents used, the reaction conditions (e.g., temperature, base), and the nature of the amino acids being coupled. bachem.compeptide.com

While Boc-amino acids themselves are relatively robust against racemization, the use of certain coupling additives and conditions can still pose a risk. acs.org For instance, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide-mediated couplings is a common practice to suppress racemization. peptide.com It is generally accepted that the use of pre-activated esters like this compound helps to minimize the risk of racemization compared to in situ activation methods. rsc.org

Factors Affecting Amino Acid Racemization/Epimerization

The loss of chiral purity at the α-carbon of an amino acid residue during peptide synthesis is a significant side reaction that can compromise the biological activity of the final peptide. researchgate.net For an activated amino acid like this compound, racemization (the conversion of an L-amino acid to a mixture of L- and D-isomers) can occur through two primary mechanisms: direct proton abstraction from the α-carbon (enolization) or, more commonly, through the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.comslideshare.netbibliomed.org The urethane-based Boc protecting group generally suppresses the oxazolone pathway, which is more prevalent with acyl protecting groups. highfine.com However, the risk is not eliminated, especially with the bulky side chain of valine. Several factors influence the rate and extent of epimerization.

Nature of the Amino Acid: The structure of the amino acid itself plays a role. Amino acids with bulky side chains, such as valine, can experience increased steric hindrance at the reaction site, which may influence the rate of both the desired coupling reaction and the undesired epimerization. nih.gov

Activation Method: The N-hydroxysuccinimide (OSu) ester is a widely used activating group that offers a good balance of reactivity and stability. nih.govrhhz.net However, over-activation of the carboxyl group can increase the lability of the α-proton, thereby promoting racemization. slideshare.net

Solvent: The polarity of the solvent can significantly impact epimerization. Polar solvents like dimethylformamide (DMF) can stabilize the charged intermediates involved in the racemization pathways, potentially leading to a greater loss of stereochemical purity compared to less polar solvents. nih.gov

Base: The presence, character, and amount of base are critical factors. highfine.comslideshare.net Bases are often required to deprotonate the hydrochloride or trifluoroacetate (B77799) salt of the incoming amino component. However, excess or strong bases can directly abstract the α-proton of the activated residue, leading to racemization. highfine.combibliomed.org The basicity and steric hindrance of organic bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) have a substantial influence on the extent of this side reaction. highfine.com

Temperature and Reaction Time: Higher reaction temperatures and prolonged reaction times generally increase the likelihood and extent of epimerization.

Strategies for Diastereoselectivity Control and Minimizing Epimerization

Controlling the stereochemistry during peptide bond formation is paramount. Various strategies have been developed to minimize epimerization when using activated amino acids like this compound.

Use of Racemization-Suppressing Additives: The most common strategy is the introduction of additives to the coupling reaction. bachem.com These additives, typically N-hydroxy compounds, function by reacting with the activated species (or the carbodiimide (B86325) if used for in-situ activation) to form a new active ester intermediate that is less prone to racemization than the initial activated species, such as an O-acylisourea intermediate in carbodiimide-mediated couplings. highfine.combachem.com Common additives include:

1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive used to suppress racemization and improve coupling efficiency. bachem.compeptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt was later developed and shown to be superior to HOBt in many cases, particularly in difficult couplings and in reducing racemization. peptide.comorgsyn.org

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This oxime-based additive has emerged as a highly effective, non-explosive alternative to benzotriazole-based additives. orgsyn.org It has been shown to be as effective as HOAt, and in some cases superior, in minimizing epimerization. orgsyn.org

The table below compares the effectiveness of different additives in suppressing epimerization during a model peptide coupling reaction.

| Coupling System | % DL Epimer | Yield (%) | Reference |

| EDC·HCl / HOBt | 3.7 | 93 | orgsyn.org |

| EDC·HCl / HOAt | 0.2 | 96 | orgsyn.org |

| EDC·HCl / OxymaPure | 0.1 | 96 | orgsyn.org |

| Data from the synthesis of Z-L-Phg-Pro-NH2, a model system known to be highly sensitive to racemization. |

Base and Solvent Selection: Careful selection of the base and solvent is crucial. The use of sterically hindered bases, such as DIEA or 2,4,6-collidine, is often preferred to minimize α-proton abstraction. highfine.com In many cases, N-methylmorpholine (NMM) is considered a good choice as it provides a balance of sufficient basicity for the coupling reaction with a lower tendency to cause racemization compared to stronger bases. bachem.com The choice of solvent can also be optimized; for instance, using less polar solvents can sometimes reduce the rate of epimerization. nih.gov

Temperature Control: Performing the coupling reaction at reduced temperatures, typically at 0 °C, can significantly decrease the rate of epimerization. orgsyn.org

Coupling Reagent Choice: While this compound is a pre-activated ester, many peptide couplings are performed in situ using a coupling reagent. The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) with an additive like OxymaPure or HOAt is a highly effective method for minimizing epimerization. bachem.comorgsyn.org

Protecting Group Influence: The N-terminal protecting group has a profound effect on racemization. Urethane-type protecting groups, such as the tert-butoxycarbonyl (Boc) group, are known to significantly suppress racemization. highfine.com They do so because the electron-donating nature of the urethane oxygen makes the carbonyl oxygen less nucleophilic, thereby disfavoring the formation of the highly racemization-prone oxazolone intermediate. highfine.combibliomed.org

By carefully controlling these factors—selecting appropriate additives, bases, and solvents, and maintaining low reaction temperatures—the coupling of this compound can be achieved with high efficiency and minimal loss of stereochemical integrity, ensuring the synthesis of the desired diastereomerically pure peptide.

Applications of Boc Val Osu in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is incrementally built upon an insoluble polymeric support. Boc-Val-OSu is particularly relevant within the classical Boc/Benzyl (B1604629) protection strategy for SPPS.

The Boc/Benzyl (Boc/Bzl) strategy was the original methodology developed for SPPS and remains a robust option, particularly for longer or more complex peptides. rsc.org This strategy is characterized by the use of the acid-labile Boc group for temporary protection of the N-terminus and more acid-stable, benzyl-based protecting groups for amino acid side chains. The synthesis cycle involves the iterative removal of the Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), followed by a neutralization step and subsequent coupling of the next Boc-protected amino acid. wiley-vch.de

This compound integrates seamlessly into this workflow as a pre-activated building block. Instead of generating the active species in situ using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive, the stable and reactive OSu ester of Boc-valine can be directly added to the deprotected N-terminal amine of the resin-bound peptide. researchgate.net This approach simplifies the coupling step and avoids the formation of byproducts associated with some in situ coupling reagents. However, a significant concern within the Boc/Bzl strategy is the gradual loss of benzyl-based side-chain protecting groups due to the repeated TFA deprotection cycles, which can be as high as 0.7–2% per cycle. wiley-vch.de

The efficiency of coupling reactions is paramount in SPPS to ensure a high purity of the final peptide. While N-hydroxysuccinimide esters like this compound are known for good reactivity, the inherent steric hindrance of the valine side chain—a bulky isopropyl group—presents a significant challenge. Current time information in Bangalore, IN.diva-portal.org This steric bulk can impede the approach of the activated amino acid to the resin-bound N-terminus, leading to slower reaction rates and potentially incomplete couplings compared to less hindered amino acids like glycine (B1666218) or alanine. biorxiv.org

Studies on synthetic efficiency in SPPS have often utilized model peptides containing valine to test the limits of coupling protocols. For instance, the synthesis of the model peptide Leu-Ala-Gly-Val has been used to quantitatively assess coupling efficiency and detect deletion sequences that arise from incomplete reactions. osti.gov The coupling yield of this compound is highly dependent on the reaction conditions, the nature of the solid support (e.g., polystyrene vs. polyethylene (B3416737) glycol-based resins), and the sequence of the growing peptide chain. researchgate.netlookchem.com In sequences prone to aggregation, the coupling efficiency of sterically hindered residues like valine can decrease dramatically. biorxiv.org

The primary challenge when using this compound in SPPS is overcoming the steric hindrance of the valine residue, which can lead to low coupling yields and the formation of deletion peptides. diva-portal.orgbiorxiv.org This problem is often exacerbated in "difficult sequences," which are prone to forming stable secondary structures and undergoing inter-chain aggregation on the solid support, rendering the N-terminus less accessible. sigmaaldrich.comnih.gov

Several optimization strategies have been developed to address these challenges:

Coupling Reagents and Conditions: While this compound is already activated, for particularly difficult couplings, a switch to more potent in situ activation methods may be necessary. Comparative studies in Boc-SPPS have shown that uronium/aminium salt-based reagents like HBTU and HCTU can offer superior performance for coupling hindered residues, especially when using rapid protocols. researchgate.netlookchem.com Extending reaction times or performing a second coupling (double coupling) are common practices to drive the reaction to completion. biorxiv.org

Modified Resins and Solvents: The choice of resin can significantly impact synthesis efficiency. More polar, flexible resins based on polyethylene glycol (PEG) can improve solvation of the growing peptide chain, reducing aggregation and making the reaction sites more accessible compared to traditional polystyrene resins. researchgate.netlookchem.com The use of chaotropic salts (e.g., LiCl) or specialized solvent mixtures can also help disrupt aggregation and improve coupling outcomes. sigmaaldrich.com

Microwave-Assisted SPPS: The application of microwave irradiation has emerged as a powerful tool to enhance the speed and efficiency of SPPS. Microwave heating can accelerate coupling reactions, often leading to higher yields in shorter times, which is particularly beneficial for sterically hindered couplings like those involving valine. One study demonstrated the successful synthesis of the difficult, hydrophobic peptide Val-Ala-Val-Ala-Gly-OH in water using Boc-amino acid nanoparticles and microwave assistance. mdpi.com

Backbone Protection: For sequences highly prone to aggregation, the introduction of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue can disrupt inter-chain hydrogen bonding, thereby improving solvation and coupling efficiency. sigmaaldrich.com

Below is a table comparing the performance of different coupling reagents in Boc-SPPS for difficult sequences, providing context for the optimization required for residues like valine.

| Coupling Reagent | Peptide Sequence (Example) | Resin Type | Average Coupling Yield (%) | Crude Purity (%) | Reference |

|---|---|---|---|---|---|

| HCTU | Jung-Redeman 10-mer | Polystyrene (p-MBHA) | 96.9 | 31.2 | lookchem.com |

| HBTU | Jung-Redeman 10-mer | Polystyrene (p-MBHA) | 95.0 | 19.0 | lookchem.com |

| COMU | Jung-Redeman 10-mer | Polystyrene (p-MBHA) | 94.6 | 16.6 | lookchem.com |

| HCTU | HIV-1 PR(81-99) | PEG (ChemMatrix) | 99.7 | 62.0 | researchgate.netlookchem.com |

| HBTU | HIV-1 PR(81-99) | PEG (ChemMatrix) | 99.7 | 58.0 | researchgate.netlookchem.com |

| COMU | HIV-1 PR(81-99) | PEG (ChemMatrix) | 99.6 | 55.0 | researchgate.netlookchem.com |

Efficiency in Stepwise Chain Elongation on Resins

Solution-Phase Peptide Synthesis (LPPS)

In Liquid-Phase Peptide Synthesis (LPPS), reactions are carried out in solution, and intermediates are isolated and purified after each step. This method offers greater control and is often preferred for the large-scale production of shorter peptides or for preparing peptide fragments for subsequent condensation. researchgate.net

Fragment condensation is a powerful convergent strategy where smaller, protected peptide fragments are synthesized independently (either in solution or by SPPS) and then coupled together in solution to form a larger peptide. This approach minimizes the number of repetitive coupling cycles on a large, potentially insoluble chain.

This compound is well-suited for this strategy, particularly for introducing a valine residue at the N-terminus of a peptide fragment. oup.com For example, a peptide fragment can be deprotected at its N-terminus and then reacted with this compound in solution. The resulting Boc-Val-fragment can then be purified before its Boc group is removed for the next coupling step. This method was employed in the synthesis of protected peptide fragments of porcine motilin, where Z-Phe-Val-OSu, a similarly activated ester, was used to acylate a tetrapeptide methyl ester. oup.com The use of an active ester like this compound in fragment condensation is advantageous as it provides a clean reaction with a predictable outcome, facilitating the purification of the often large and complex fragment products. pnas.org

For the synthesis of short peptides (typically 2-10 residues), a stepwise, solution-phase approach is often highly effective. This compound serves as an excellent reagent in this context. Its use avoids the need for in situ activating agents, simplifying the reaction workup and purification, which is performed after each coupling and deprotection step. wiley-vch.de

Several studies have documented the use of this compound and related activated esters for creating short peptides and fragments. For instance, this compound was used as a precursor in the solution-phase synthesis of the tripeptide Boc-Ala-Val-Ser-OMe. thieme-connect.de In another example, the hydrophobic tetrapeptide fragment Boc-Val-Val-Ile-Ala-OMe, related to the amyloid β-peptide, was successfully synthesized in solution with a 78% yield using a Boc-based strategy. csic.esthieme-connect.de The synthesis of the dehydropeptide Boc-L-Val-ΔPhe-L-Val-OCH₃ was also achieved using solution-phase methods. nih.gov These examples highlight the utility of this compound for the controlled, stepwise construction of well-defined oligopeptides in solution.

The following table provides examples of short peptides and fragments synthesized using Boc-activated amino acids, illustrating the typical yields achieved in solution-phase synthesis.

| Peptide/Fragment Synthesized | Synthesis Method | Key Reagent(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-Ala-Val-Ser-OMe | Stepwise Solution Phase | Boc-Ala-OSu, H-Val-Ser-OMe | 93.1 | thieme-connect.de |

| Boc-D-Val-L-Lac-OBzl | Solution Phase | Boc-D-Val-OH, CDI | 97 | thieme-connect.de |

| Boc-Val-D-Hyv-OBzl | Solution Phase | Boc-Val-OH, CDI | 100 | thieme-connect.de |

| Boc-Val-Val-Ile-Ala-OMe | Stepwise Solution Phase | Boc-amino acids, o-NosylOXY | 78 (overall) | csic.esthieme-connect.de |

| Boc-Val-Phe-OMe | Solution Phase | Boc-Val-NCA, HCl·H-Phe-OMe | High | rsc.org |

Advantages and Limitations of Solution-Phase Couplings

The use of this compound (N-α-(tert-Butoxycarbonyl)-L-valine N-hydroxysuccinimide ester) in solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is characterized by a distinct set of advantages and limitations. These factors dictate its suitability for specific synthetic strategies, particularly in the production of short peptides and peptide fragments. creative-peptides.combachem.com

Active esters, such as this compound, are favored because they can be prepared, purified to a high, crystalline state, and stored, ensuring clean and reliable coupling reactions. google.comchemicalbook.com The N-hydroxysuccinimide (HOSu) leaving group is particularly advantageous because it is water-soluble, which simplifies the purification process by allowing for easy removal from the reaction mixture through aqueous washes. chemicalbook.comthieme-connect.de

A primary advantage of using active esters with moderate reactivity, like OSu esters, is the significant suppression of racemization at the activated amino acid's chiral center. rsc.org This is a notorious issue with more aggressive, "over-activated" coupling reagents. rsc.org Furthermore, these esters are generally stable under standard coupling conditions, though they can be susceptible to isomerization in the presence of tertiary amines. thieme-connect.de The aminolysis reaction rate is dependent on both reactant concentration and the polarity of the solvent, with solvents like dimethylformamide (DMF) significantly accelerating the process compared to non-polar solvents. thieme-connect.de

However, the methodology is not without its drawbacks. The reactivity of classic active esters like this compound may be insufficient for coupling sterically hindered amino acids or for sequences known to be "difficult" due to secondary structure formation or aggregation. nih.gov In such cases, more potent "superactive" esters might be required to achieve efficient coupling. nih.gov A significant limitation of the solution-phase approach is the potential for solubility issues as the peptide chain elongates, which can hinder reaction progress and complicate purification. bachem.com This makes the technique most suitable for shorter peptides or for the synthesis of fragments. bachem.compolypeptide.com

| Aspect | Advantages | Limitations |

|---|---|---|

| Purity & Stability | Can be prepared as highly pure, crystalline solids, leading to clean couplings. google.com Good shelf stability when stored correctly. chemicalbook.com | Can undergo isomerization if left in the presence of tertiary amines for extended periods. thieme-connect.de |

| Racemization Control | Moderate reactivity effectively suppresses racemization during peptide bond formation. rsc.org | - |

| Reaction By-products | The N-hydroxysuccinimide (HOSu) by-product is water-soluble, facilitating easy removal and purification. chemicalbook.com | - |

| Reactivity & Scope | Reliable for coupling standard amino acids. | Slower reaction rates compared to "superactive" esters. nih.gov May be inefficient for sterically hindered or "difficult" coupling sequences. nih.gov |

| Process Scalability | Allows for direct monitoring of the reaction progress via methods like HPLC. bachem.com | Growing peptide chains may become insoluble in the reaction solvent, complicating the synthesis of peptides longer than ~10 amino acids. bachem.com |

Convergent Synthesis Approaches Employing this compound

This compound is a valuable reagent in this context, serving as a building block for the creation of these peptide fragments. In a typical convergent strategy, this compound can be coupled with another amino acid ester in solution to form a protected dipeptide. This fragment can then be deprotected and elongated further in a stepwise manner to create a larger fragment of a desired sequence.

A documented example of this application is in the synthesis of a protected hexapeptide fragment, Boc-Lys(2-Adoc)-Val-Trp(Mts)-Arg(Mts)-Val-Gly-OBzl. pharm.or.jp In this multi-step solution-phase synthesis, this compound was used sequentially to couple a valine residue onto the growing peptide chain, demonstrating its utility in building the specific fragments required for a larger convergent assembly. pharm.or.jp The fragments prepared using reagents like this compound are typically no longer than five amino acids to maintain good solubility and reactivity. polypeptide.com Once the necessary protected fragments are synthesized, they are strategically joined together to construct the final polypeptide. polypeptide.com

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | H-Gly-OBzl | Boc-Val-Gly-OBzl | Creation of a protected dipeptide fragment. |

| 2 | TFA | Boc-Val-Gly-OBzl | H-Val-Gly-OBzl·TFA | Removal of the N-terminal Boc group to prepare for the next coupling. |

| 3 | Boc-Arg(Mts)-OH + Coupling Agent | H-Val-Gly-OBzl | Boc-Arg(Mts)-Val-Gly-OBzl | Elongation of the peptide fragment. |

Comparative Analysis of Boc Val Osu in Peptide Coupling

Relative Reactivity and Selectivity Versus Other Active Esters

The reactivity of an active ester is directly related to the acidity of its alcohol component (the leaving group). Boc-Val-OSu is part of a larger family of active esters, and its performance characteristics are defined by the N-hydroxysuccinimide leaving group.

N-hydroxyphthalimide (HOPhth) esters are another class of active esters used in peptide synthesis. globalresearchonline.netbeilstein-journals.org Similar to HOSu, HOPhth is an N-hydroxy compound that can form reactive esters. The reactivity of N-hydroxyphthalimide esters is comparable to that of OSu esters. The choice between them often comes down to the specific synthetic context, solubility characteristics, and the ease of removing the corresponding byproduct (N-hydroxyphthalimide). In some cases, the phthalimide (B116566) group has been used as a protecting group for aminooxy functionalities, which are subsequently deprotected to allow for chemoselective ligation. nih.gov

Para-nitrophenyl (ONp) esters were among the first active esters to be widely adopted for peptide synthesis. thieme-connect.de They are generally more stable and crystalline than OSu esters but are also significantly less reactive. pnas.orgthieme-connect.de The lower reactivity necessitates longer reaction times or heating, which can increase the risk of side reactions. The removal of the p-nitrophenol byproduct can sometimes be challenging. The higher reactivity of OSu esters, derived from the greater acidity of N-hydroxysuccinimide compared to p-nitrophenol, has made them the more popular choice for routine synthesis, offering a better compromise between stability and reaction speed.

Table 2: Reactivity Comparison of Boc-Valine Active Esters

| Active Ester | Leaving Group | General Reactivity | Key Characteristics |

| This compound | N-hydroxysuccinimide | Moderate-High | Good balance of reactivity and stability; water-soluble byproduct. bachem.com |

| Boc-Val-OPhth | N-hydroxyphthalimide | Moderate-High | Reactivity is comparable to OSu esters. |

| Boc-Val-ONp | p-nitrophenol | Low-Moderate | Very stable, crystalline; requires longer reaction times. thieme-connect.de |

N-Hydroxyphthalimide Esters

Impact on Yield, Purity, and Reaction Kinetics in Diverse Synthetic Scenarios

The use of this compound has a notable impact on the practical outcomes of peptide synthesis, particularly in scenarios that are synthetically challenging. Valine is a β-branched amino acid, which creates significant steric hindrance during the coupling reaction, often leading to slow reaction kinetics and lower yields. chemrxiv.org

In sterically hindered couplings, such as coupling Boc-Val to another bulky residue like isoleucine, the choice of activation method is critical. While highly reactive onium salts might force the reaction to completion quickly, they also increase the risk of side reactions and racemization. Studies comparing EDC with various additives in a sterically hindered Boc-Val-OH and H-Ile-OBzl coupling showed that the choice and stoichiometry of the additive significantly influenced the yield. oup.com

Table 3: Chemical Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-[(1,1-dimethylethoxy)carbonyl]-L-valine N-hydroxysuccinimide ester |

| Boc-Val-OPhth | N-[(1,1-dimethylethoxy)carbonyl]-L-valine N-hydroxyphthalimide ester |

| Boc-Val-ONp | N-[(1,1-dimethylethoxy)carbonyl]-L-valine p-nitrophenyl ester |

| DCC | Dicyclohexylcarbodiimide (B1669883) |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| HOSu | N-hydroxysuccinimide |

| HOPhth | N-hydroxyphthalimide |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| Z | Benzyloxycarbonyl |

| H-Ile-OBzl | Isoleucine benzyl (B1604629) ester |

Advanced Research Applications and Future Directions

Bioconjugation and Protein Modification

Boc-Val-OSu plays a significant role in the field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and peptides. This process is crucial for developing sophisticated biomedical tools and therapeutic agents.

Site-Specific Labeling of Peptides and Proteins

The ability to label peptides and proteins at specific sites is essential for understanding their structure, function, and interactions within biological systems. While direct examples of this compound for site-specific labeling are part of broader synthetic schemes, the principles of its reactivity are well-established. The N-hydroxysuccinimide (NHS) ester of this compound reacts efficiently with primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.

In a broader context of site-specific modification, researchers have utilized Boc-protected amino acids in combination with genetic code expansion techniques. For instance, a Boc-protected lysine can be incorporated at a specific site in a protein. Subsequent selective removal of the Boc group allows for a targeted chemical reaction at that position, enabling precise labeling with probes or other molecules. rsc.org This methodology highlights the potential for Boc-protected amino acids like this compound to be integrated into sophisticated, multi-step labeling strategies.

Attachment of Biomolecules to Pharmaceutical Agents

The conjugation of biomolecules to pharmaceutical agents is a key strategy in developing targeted therapies and improving the pharmacokinetic profiles of drugs. This compound and its derivatives are instrumental in creating these complex structures.

A notable example is the use of linkers containing a valine residue, which can be introduced using a this compound precursor. The "MP-PEG4-VK(Boc)G-OSu" is a heterobifunctional linker that incorporates a Boc-protected valine-lysine-glycine sequence. The OSu group facilitates the attachment of this entire linker-payload construct to a targeting moiety, such as an antibody, which has primary amine groups available for reaction. This demonstrates how this compound is a foundational building block in the modular construction of advanced drug delivery systems.

Contributions to Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a critical building block for the synthesis of novel therapeutic agents, particularly peptide-based drugs and prodrugs.

Design and Synthesis of Peptide-Based Therapeutics

Peptide-based therapeutics have gained significant attention due to their high specificity and potency. This compound is frequently employed in the solid-phase peptide synthesis (SPPS) of such therapeutic peptides. chemimpex.com The Boc group provides stable protection for the valine's amino group during the coupling of subsequent amino acids in the peptide chain. chemimpex.com

An illustrative example is in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody. The linker often contains a dipeptide sequence, such as Valine-Alanine (Val-Ala), which can be cleaved by specific enzymes within tumor cells. The synthesis of these linkers, for example, a Boc-Val-Ala-p-aminobenzyl (PAB) moiety, utilizes Boc-Val-OH as a starting material, which can be activated to its OSu form for efficient coupling. nih.gov This approach has been applied in the development of tubulysin-based ADCs, which are potent anti-cancer agents. nih.govresearchgate.net

| Therapeutic Application Area | Example of Use of this compound or Related Precursors | Reference |

| Antibody-Drug Conjugates (ADCs) | Synthesis of cleavable dipeptide linkers (e.g., Val-Ala) for tubulysin-based payloads. | nih.gov |

| Peptide-Based Therapeutics | General use as a building block in solid-phase peptide synthesis (SPPS). | chemimpex.com |

Application in Prodrug Development and Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy can improve a drug's bioavailability, reduce its side effects, and enhance its delivery to the target site. This compound has been directly implicated in the development of innovative prodrugs.

In one notable example, this compound was used to synthesize a valine conjugate of the antipsychotic drug quetiapine (B1663577). The synthesis involved reacting quetiapine with this compound to form Boc-Val-quetiapine, which was then deprotected to yield the final amino acid-drug conjugate. This approach aims to create a prodrug that can be enzymatically cleaved in vivo to release the active drug, potentially improving its therapeutic profile.

Another area of application is in the development of abuse-resistant formulations. For instance, amphetamine has been conjugated to various amino acids and peptides to reduce its potential for abuse. The synthesis of these conjugates often involves the use of Boc-protected amino acid N-hydroxysuccinimide esters (Boc-AA-OSu), demonstrating a platform where this compound could be readily applied. google.com

Innovations in Sustainable Peptide Synthesis

Traditional peptide synthesis methods often rely on large quantities of hazardous solvents and reagents, prompting the development of more environmentally friendly or "green" chemistry approaches. This compound and similar activated esters are being incorporated into these innovative and sustainable synthetic strategies.

One of the most promising green chemistry techniques is mechanochemistry, specifically liquid-assisted grinding (LAG) or ball-milling. researchgate.net This method significantly reduces or eliminates the need for bulk solvents. Research has demonstrated that the coupling of Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with amino acid esters can be efficiently carried out under ball-milling conditions with only a minimal amount of a liquid additive like ethyl acetate. researchgate.netbeilstein-journals.org This methodology has been successfully applied to the synthesis of di- to pentapeptides, including the neuropeptide Leu-enkephalin, showcasing its potential for creating complex biomolecules in a more sustainable manner. researchgate.net The general applicability of Boc-AA-OSu reagents in these protocols strongly supports the use of this compound for the greener synthesis of valine-containing peptides. acs.orgrsc.org

| Sustainable Synthesis Method | Role of Boc-AA-OSu (including this compound) | Key Advantages | Reference |

| Liquid-Assisted Grinding (LAG) / Ball-Milling | Serves as an activated amino acid for peptide bond formation with minimal solvent. | Reduced solvent waste, high efficiency, environmentally benign. | researchgate.netbeilstein-journals.orgrsc.org |

| Reactive Extrusion | Potential for use as a reactive component in continuous, solventless peptide synthesis. | Continuous processing, scalability, solvent-free. | researchgate.net |

These advancements highlight the versatility of this compound not only in pushing the boundaries of biomedical research but also in aligning chemical synthesis with the principles of sustainability. As research continues, the applications of this valuable compound are expected to expand further, contributing to the development of next-generation therapeutics and greener manufacturing processes.

Development of Solvent-Free or Low-Solvent Methodologies

Emerging Trends in Active Ester Chemistry and Peptide Technologies

The field of peptide synthesis is dynamic, with continuous innovation in both the chemical reagents and the underlying technologies. Active esters, including this compound, remain central to many of these advancements.

The development of novel activating groups and coupling reagents is another active area of research. While N-hydroxysuccinimide esters are well-established, scientists are exploring new agents that offer faster reaction kinetics, greater resistance to side reactions, and improved solubility in green solvents. tandfonline.comresearchgate.net This includes the use of polymeric active esters, where the activating group is part of a polymer backbone, simplifying purification as the excess reagent can be removed by filtration. mdpi.com

In terms of technology, there is a strong drive towards automation and the integration of advanced analytical techniques for real-time process monitoring. ijrpc.commdpi.com Automated synthesizers are being adapted to use greener solvents and to incorporate energy-efficient methods like microwave heating. researchgate.net Furthermore, the development of specialized resins and linkers for SPPS that are compatible with a wider range of solvents, including greener options, is expanding the toolkit for sustainable peptide synthesis. acs.org These technological advancements, coupled with improved chemical methods, are making peptide manufacturing more efficient, scalable, and environmentally responsible. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.